2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1334679-91-2
VCID: VC2705335
InChI: InChI=1S/C9H10BF3O3/c11-9(12,13)6-16-5-7-3-1-2-4-8(7)10(14)15/h1-4,14-15H,5-6H2
SMILES: B(C1=CC=CC=C1COCC(F)(F)F)(O)O
Molecular Formula: C9H10BF3O3
Molecular Weight: 233.98 g/mol

2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid

CAS No.: 1334679-91-2

VCID: VC2705335

Molecular Formula: C9H10BF3O3

Molecular Weight: 233.98 g/mol

* For research use only. Not for human or veterinary use.

2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid - 1334679-91-2

Description

2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid is a specialized boronic acid derivative, notable for its unique trifluoroethoxy and phenyl groups. This compound is primarily recognized for its applications in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. The presence of the trifluoroethoxy group enhances the compound's reactivity and solubility in various solvents, making it a valuable building block in chemical research and industrial applications .

Synthesis and Reaction Conditions

The synthesis of 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid typically involves several key steps, often requiring careful control of temperature and atmosphere to optimize yield and minimize side reactions. Common reagents used include those suitable for cross-coupling reactions, and solvents like dichloromethane or tetrahydrofuran are typically employed.

Synthesis Steps

  • Preparation of Starting Materials: This involves the synthesis or procurement of the necessary phenyl and trifluoroethoxy components.

  • Coupling Reaction: The phenyl and trifluoroethoxy components are coupled under controlled conditions.

  • Boronic Acid Formation: The coupled product is then converted into the boronic acid form.

Applications in Organic Synthesis

2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid is versatile in synthetic chemistry due to its ability to form stable complexes with various nucleophiles. It is particularly useful in Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds.

Applications Table

ApplicationDescription
Suzuki-Miyaura CouplingForms biaryl compounds through cross-coupling reactions.
Enzyme InhibitionPotential as an enzyme inhibitor due to reversible covalent bonding.
Biological ResearchUsed in studies involving interactions with biological molecules.

Biological Activity and Potential Therapeutic Applications

The trifluoroethoxy group in 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid enhances its lipophilicity, allowing effective interaction with hydrophobic regions of proteins and other biological molecules. This property makes it a candidate for further research into potential therapeutic applications, particularly in areas where enzyme inhibition is beneficial.

Biological Activity Table

Biological ActivityDescription
Enzyme InhibitionPotential to inhibit enzymes through reversible covalent bonding.
Protein InteractionEnhances interaction with hydrophobic regions of proteins.
Therapeutic PotentialPotential applications in medicinal chemistry due to its unique structure.
CAS No. 1334679-91-2
Product Name 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid
Molecular Formula C9H10BF3O3
Molecular Weight 233.98 g/mol
IUPAC Name [2-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid
Standard InChI InChI=1S/C9H10BF3O3/c11-9(12,13)6-16-5-7-3-1-2-4-8(7)10(14)15/h1-4,14-15H,5-6H2
Standard InChIKey QDWGLGDIIQSMGJ-UHFFFAOYSA-N
SMILES B(C1=CC=CC=C1COCC(F)(F)F)(O)O
Canonical SMILES B(C1=CC=CC=C1COCC(F)(F)F)(O)O
PubChem Compound 61533065
Last Modified Aug 16 2023

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